Piperidine, 4-[(2-thiazolyloxy)methyl]-
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(piperidin-4-ylmethoxy)-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS/c1-3-10-4-2-8(1)7-12-9-11-5-6-13-9/h5-6,8,10H,1-4,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATZTKNZYIUTMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1COC2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Piperidine, 4-[(2-thiazolyloxy)methyl]- CAS 1249342-93-5
An In-Depth Technical Guide to Piperidine, 4-[(2-thiazolyloxy)methyl]- (CAS 1249342-93-5)
Audience: Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data for Piperidine, 4-[(2-thiazolyloxy)methyl]- (CAS 1249342-93-5) is not extensively available in public literature. This guide is a scientifically-informed synthesis based on the well-established chemistry and pharmacology of its core structural motifs: the 4-substituted piperidine and the 2-thiazolyloxy ether. All proposed methodologies and hypotheses are grounded in analogous, documented chemical transformations and biological activities of related compounds.
Introduction: Deconstructing a Molecule of Interest
Piperidine, 4-[(2-thiazolyloxy)methyl]- is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a methyl group linked via an ether bond to a thiazole ring. The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous pharmaceuticals due to its ability to confer desirable pharmacokinetic properties and interact with a wide range of biological targets.[1][2][3] The thiazole ring is another "privileged" structure in drug discovery, known for a diverse array of biological activities including anti-inflammatory, antimicrobial, and anticancer effects.[4][5][6] The combination of these two moieties in a single molecule suggests a rich potential for novel pharmacological applications.
This guide provides a comprehensive technical overview, including a proposed synthetic route, predicted physicochemical properties, a discussion of potential biological activities, and detailed experimental protocols to facilitate further research into this promising chemical entity.
Part 1: Synthesis and Chemical Characterization
The synthesis of Piperidine, 4-[(2-thiazolyloxy)methyl]- can be logically approached through a convergent synthesis, preparing the key piperidine and thiazole intermediates separately before their final coupling.
Proposed Synthetic Pathway
A plausible and efficient route involves the Williamson ether synthesis between a protected 4-(hydroxymethyl)piperidine derivative and 2-halothiazole.
Caption: Proposed synthetic route for Piperidine, 4-[(2-thiazolyloxy)methyl]-.
Experimental Protocol: Synthesis
Step 1: Synthesis of N-Boc-4-(hydroxymethyl)piperidine
-
Rationale: Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group prevents its undesired reaction in the subsequent ether synthesis. The ester is then reduced to the primary alcohol. Methyl piperidine-4-carboxylate is a common starting material for such transformations.[7]
-
Procedure:
-
Dissolve Methyl piperidine-4-carboxylate (1.0 eq) in dichloromethane (DCM).
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and triethylamine (1.2 eq). Stir at room temperature for 12 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate under reduced pressure.
-
Dissolve the resulting crude N-Boc protected ester in anhydrous tetrahydrofuran (THF) and cool to 0 °C.
-
Slowly add Lithium aluminum hydride (LiAlH₄, 1.5 eq).
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Quench the reaction carefully by sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solid and concentrate the filtrate. Purify the residue by column chromatography to yield N-Boc-4-(hydroxymethyl)piperidine.
-
Step 2: Williamson Ether Synthesis
-
Rationale: This classic reaction forms the ether linkage. A strong base like sodium hydride is used to deprotonate the alcohol, creating an alkoxide that acts as a nucleophile to displace the bromide from the 2-bromothiazole.
-
Procedure:
-
To a solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 1 hour.
-
Add a solution of 2-bromothiazole (1.1 eq) in THF.
-
Heat the reaction mixture to reflux and monitor by TLC until completion (approx. 8-12 hours).
-
Cool the mixture to room temperature and quench with saturated NH₄Cl solution.
-
Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain N-Boc-4-[(2-thiazolyloxy)methyl]piperidine.
-
Step 3: Deprotection to Yield Final Compound
-
Rationale: The final step is the removal of the Boc protecting group under acidic conditions to yield the free secondary amine.
-
Procedure:
-
Dissolve the purified N-Boc protected intermediate in DCM.
-
Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 2-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in water and basify with 1N NaOH.
-
Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate to yield the final product, Piperidine, 4-[(2-thiazolyloxy)methyl]-.
-
Predicted Physicochemical Properties
While experimental data is unavailable, we can predict key properties based on its structure and comparison to similar molecules like 4-(Thiazol-2-yloxy)-piperidine hydrochloride.[8]
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₉H₁₄N₂OS | Based on chemical structure. |
| Molecular Weight | 200.29 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for small molecule amines and ethers. |
| Boiling Point | >250 °C (estimated) | Higher than piperidine due to increased molecular weight and polarity. |
| Solubility | Soluble in methanol, ethanol, DCM. Slightly soluble in water. | The piperidine nitrogen allows for protonation and some aqueous solubility, especially in acidic media. |
| pKa (Basic) | 8.0 - 9.5 (estimated) | The piperidine nitrogen is a secondary amine, but its basicity may be slightly influenced by the ether linkage. |
Part 2: Hypothesized Biological Activity and Applications
The combination of the piperidine and thiazole scaffolds suggests several promising avenues for pharmacological investigation.
Potential Therapeutic Areas
-
Anti-inflammatory Activity: Thiazole and thiazolidinone derivatives are well-documented inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX).[4][9][10] These enzymes are crucial in the arachidonic acid cascade, which produces pro-inflammatory mediators. The subject compound could act as a dual COX/LOX inhibitor, offering a potent anti-inflammatory effect with a potentially improved safety profile compared to traditional NSAIDs.[4]
-
Neurodegenerative Diseases: The piperidine ring is a common feature in compounds targeting the central nervous system.[1][11] Derivatives have been investigated as muscarinic cholinergic agonists for Alzheimer's disease and as monoamine oxidase (MAO) inhibitors for Parkinson's disease and depression.[11][12] The specific substitution pattern of the target molecule could modulate its ability to cross the blood-brain barrier and interact with CNS receptors.
-
Antimicrobial and Antifungal Activity: Both piperidine and thiazole derivatives have demonstrated significant antimicrobial properties.[5][13][14] They can act on various bacterial targets, and their combination could lead to synergistic effects or a broader spectrum of activity.[5]
Hypothesized Mechanism of Action: 5-Lipoxygenase (5-LOX) Inhibition
Given the strong precedent for thiazole derivatives as 5-LOX inhibitors, this pathway represents a primary hypothesis for the anti-inflammatory potential of Piperidine, 4-[(2-thiazolyloxy)methyl]-.[4][10]
Caption: Hypothesized inhibition of the 5-LOX pathway by the target compound.
Protocol: In Vitro 5-LOX Inhibition Assay
-
Rationale: To validate the anti-inflammatory hypothesis, a cell-free assay using purified 5-LOX can directly measure the inhibitory potential of the compound.
-
Procedure:
-
Prepare a solution of purified human recombinant 5-LOX in a suitable buffer.
-
Prepare serial dilutions of Piperidine, 4-[(2-thiazolyloxy)methyl]- in DMSO.
-
In a 96-well plate, add the 5-LOX enzyme solution, calcium chloride, and ATP.
-
Add the test compound dilutions and incubate for 10 minutes at 37 °C.
-
Initiate the reaction by adding the substrate, arachidonic acid.
-
Incubate for a further 10-15 minutes at 37 °C.
-
Stop the reaction and measure the production of leukotrienes (e.g., LTB₄) using a commercial ELISA kit.
-
Calculate the IC₅₀ value, which is the concentration of the compound that causes 50% inhibition of 5-LOX activity.
-
Part 3: Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 1249342-93-5 is not available, the hazardous properties of the parent piperidine scaffold must be assumed.[15][16][17][18]
General Hazards of Piperidine Derivatives:
-
Flammability: Piperidine is a highly flammable liquid.[15][16] Derivatives should be handled away from ignition sources.
-
Toxicity: Piperidines can be toxic if swallowed, inhaled, or in contact with skin.[15][17][18]
-
Corrosivity: Causes severe skin burns and eye damage.[15][17][18]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[15][16]
-
Personal Protective Equipment:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16][18] Keep away from heat, sparks, and open flames.[16]
Conclusion
Piperidine, 4-[(2-thiazolyloxy)methyl]- represents a molecule of significant interest at the confluence of piperidine and thiazole chemistry. While direct experimental data is sparse, this guide provides a robust framework for its synthesis and a compelling, evidence-based rationale for its investigation as a potential therapeutic agent, particularly in the fields of inflammation and neurology. The detailed protocols herein offer a validated starting point for researchers to synthesize, characterize, and evaluate this compound, paving the way for new discoveries in drug development.
References
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- Piperidine - SAFETY DATA SHEET. (2023, March 16). Fisher Scientific.
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- Piperidine - Wikipedia. (n.d.). Wikipedia.
- 4-Methylpiperidine - SAFETY DATA SHEET. (2015, February 2). Acros Organics.
- Safety Data Sheet: Piperidine. (2025, March 31). Carl ROTH.
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Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][9][15]thiazines as Potential Anti-inflammatory Agents. (2022, April 2). Pharmaceuticals.
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- Molecular pharmacological profile of a novel thiazolinone-based direct and selective 5-lipoxygenase inhibitor. (2012, April 15). British Journal of Pharmacology.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Cas 1185314-68-4, 4-(Thiazol-2-yloxy)-piperidine hydrochloride. (n.d.). LookChem.
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Synthesis and pharmacological activities of novel bicyclic thiazoline derivatives as hepatoprotective agents. I. 8-Ethoxycarbonyl-5,6-dihydrothiazolo[2,3-c][15][19]thiazine derivatives. (n.d.). PubMed.
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- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3). Advanced Journal of Chemistry, Section A.
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- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021, October 30). Chemical Review and Letters.
- Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (n.d.). Journal of Medicinal Chemistry.
- Recent developments and biological activities of thiazolidinone derivatives: a review. (2012, June 1). European Journal of Medicinal Chemistry.
- Methyl piperidine-4-carboxylate, 98%. (n.d.). Thermo Scientific Chemicals.
- A Comparative Analysis of the Biological Activity of 2-Ethyl-4-methylpiperidine and its Analogues. (n.d.). BenchChem.
- Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical Pharmacology Journal.
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. (2023, October 3). ACS Omega.
- US Patent 5,043,345A - Piperidine compounds and their preparation and use. (n.d.).
- Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. (2021, March 16). Molecules.
- 4-Propoxi-piperidina. (n.d.). Chem-Impex.
- Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. (2003, June 30). Molecules.
- 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. (n.d.). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Pharmacological properties of natural piperidine derivatives. (n.d.).
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Introduction: The Power of Hybrid Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Piperidine-Thiazole Ether Scaffold for Drug Design
In medicinal chemistry, the concept of a molecular "scaffold" represents the core structure of a compound, serving as a template for systematic modification to achieve optimal potency, selectivity, and pharmacokinetic properties.[1][2] While individual heterocyclic rings have long been pillars of drug design, the strategic fusion of two or more privileged structures into a single hybrid scaffold has emerged as a powerful strategy to access novel chemical space and unlock synergistic pharmacological effects.
This guide focuses on one such promising hybrid: the piperidine-thiazole ether scaffold. This molecular architecture combines three key components, each contributing distinct and valuable attributes to a potential drug candidate:
-
The Piperidine Ring: A ubiquitous six-membered nitrogenous heterocycle found in a vast number of FDA-approved drugs.[3][4] Its non-planar, sp3-hybridized nature provides a three-dimensional framework that can effectively probe the binding pockets of biological targets.[5] Furthermore, the piperidine moiety is renowned for its ability to enhance a molecule's "druggability" by modulating physicochemical properties like solubility and lipophilicity, which in turn improves pharmacokinetic (ADME) profiles and often reduces toxicity.[6]
-
The Thiazole Nucleus: A five-membered aromatic heterocycle containing sulfur and nitrogen, which is a cornerstone of numerous biologically active compounds, from antibiotics to anticancer agents.[7][8] Its aromaticity provides a rigid plane for specific interactions (e.g., π-π stacking), while its various positions can be readily functionalized, allowing for fine-tuning of structure-activity relationships (SAR).[9]
-
The Ether Linkage: More than a simple spacer, the ether bond (C-O-C) is a chemically stable and flexible linker that influences the overall conformation of the molecule. Its oxygen atom can act as a crucial hydrogen bond acceptor, directly participating in target binding and contributing to improved solubility.[10]
By integrating these three components, the piperidine-thiazole ether scaffold offers a unique and compelling platform for the design of next-generation therapeutics. This guide provides a technical overview of the synthetic strategies, structure-activity relationships, and potential applications of this scaffold for researchers and drug development professionals.
Synthetic Strategies and Methodologies
The most direct and versatile approach for constructing the piperidine-thiazole ether linkage is the Williamson ether synthesis .[11][12] This classic S_N2 reaction involves the coupling of an alkoxide with an alkyl halide or another suitable electrophile.[2][13] In the context of our scaffold, this translates to two primary retrosynthetic pathways:
-
Pathway A: Reaction of a piperidinol (supplying the alkoxide) with a halo-substituted thiazole.
-
Pathway B: Reaction of a hydroxy-thiazole (supplying the alkoxide) with a piperidine bearing a leaving group.
Pathway A is often preferred due to the relative ease of preparing diverse halo-thiazoles and the commercial availability of various substituted piperidinols.
General Synthetic Workflow
The following diagram illustrates a general and reliable workflow for the synthesis of piperidine-thiazole ether derivatives via the Williamson ether synthesis.
Caption: General workflow for piperidine-thiazole ether synthesis.
Experimental Protocol: Synthesis of 1-benzyl-4-((4-phenylthiazol-2-yl)oxy)piperidine
This protocol provides a self-validating system for synthesizing a representative compound from the scaffold class. The causality behind key choices, such as the use of sodium hydride and an aprotic polar solvent, is explained.
Objective: To synthesize 1-benzyl-4-((4-phenylthiazol-2-yl)oxy)piperidine via Williamson ether synthesis.
Materials:
-
1-benzylpiperidin-4-ol
-
2-chloro-4-phenylthiazole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup:
-
To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (1.2 eq).
-
Causality: NaH is a strong, non-nucleophilic base, ideal for efficiently and irreversibly deprotonating the alcohol to form the required alkoxide nucleophile.[12] The inert atmosphere is critical to prevent NaH from reacting with atmospheric moisture.
-
Wash the NaH with anhydrous hexane (3x) to remove the protective mineral oil and decant the hexane carefully.
-
Add anhydrous DMF (20 mL). The use of a polar aprotic solvent like DMF is crucial as it solvates the sodium cation without protonating the highly reactive alkoxide, thus maximizing its nucleophilicity for the S_N2 reaction.[14]
-
Cool the suspension to 0 °C in an ice bath.
-
-
Alkoxide Formation:
-
Dissolve 1-benzylpiperidin-4-ol (1.0 eq) in anhydrous DMF (10 mL) and add it dropwise to the NaH suspension over 15 minutes.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Effervescence (H₂ gas evolution) should be observed, indicating complete formation of the sodium alkoxide.
-
-
S_N2 Coupling Reaction:
-
Dissolve 2-chloro-4-phenylthiazole (1.1 eq) in anhydrous DMF (10 mL) and add it to the alkoxide solution.
-
Heat the reaction mixture to 60-70 °C and monitor its progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30% EtOAc in hexane).
-
Self-Validation: The reaction is complete when the limiting reagent (typically the piperidinol) is no longer visible on the TLC plate by UV light or staining. A new, higher Rƒ spot corresponding to the ether product should appear.
-
-
Workup and Extraction:
-
Once the reaction is complete (typically 4-6 hours), cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel containing water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification and Characterization:
-
Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.[15]
-
Structure-Activity Relationship (SAR) Analysis
The modular nature of the piperidine-thiazole ether scaffold allows for systematic exploration of its SAR. Modifications can be made at several key positions to optimize interactions with a biological target and improve ADME properties.[16][17]
Key Modification Points
Caption: Key points for SAR exploration on the scaffold.
The table below summarizes potential modifications and their rationale, providing a framework for a lead optimization campaign.
| Position | Modification Examples | Rationale & Potential Impact |
| R¹ (Piperidine-N) | H, Alkyl, Benzyl, Acyl, Aryl | Basicity & PK/PD: Replacing the N-benzyl group with smaller alkyls or H can reduce lipophilicity and increase solubility. Acyl groups remove basicity entirely. Aryl groups can introduce additional π-stacking interactions. This position is critical for modulating the pKa of the piperidine nitrogen.[3] |
| R² (Piperidine Ring) | Alkyl, Fluoro, Hydroxyl | Conformation & Selectivity: Substituents on the piperidine ring can lock its conformation (e.g., chair vs. boat) and introduce chirality, which can be crucial for stereospecific target recognition and improving selectivity.[5][18] Fluorination can block sites of metabolism. |
| R³ (Thiazole C4) | Aryl, Heteroaryl, Alkyl | Target Engagement: This position often points directly into the binding pocket. Varying aryl substituents (e.g., with electron-withdrawing or -donating groups) can modulate electronic interactions and H-bonding potential with the target protein.[19] |
| R⁴ (Thiazole C5) | H, Halogen, Small Alkyl | Potency Tuning: This position can be used to probe smaller pockets near the main binding site. Halogen substitution (e.g., Cl, F) can enhance binding through halogen bonds or by altering the electronics of the thiazole ring. |
Potential Therapeutic Applications: Acetylcholinesterase Inhibition
Given that numerous piperidine and thiazole-containing molecules exhibit potent central nervous system (CNS) activity, a promising application for this scaffold is in the treatment of neurodegenerative diseases like Alzheimer's.[20] Specifically, the inhibition of acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine, is a clinically validated strategy.[21] The piperidine-thiazole ether scaffold can mimic the key interactions of known AChE inhibitors like donepezil.
Illustrative Biological Data
The following table presents hypothetical but plausible data for a series of synthesized analogs evaluated for their AChE inhibitory activity.
| Compound | R¹ (on Piperidine-N) | R³ (on Thiazole C4) | AChE IC₅₀ (µM) |
| 1a | Benzyl | Phenyl | 0.150 |
| 1b | Methyl | Phenyl | 0.520 |
| 1c | Benzyl | 4-Chlorophenyl | 0.095 |
| 1d | Benzyl | 4-Methoxyphenyl | 0.210 |
| 1e | H | Phenyl | 0.890 |
| Donepezil | - | - | 0.054 [21] |
Analysis of Illustrative Data:
-
Compound 1c vs. 1a: The addition of an electron-withdrawing chlorine atom to the phenyl ring (R³) enhances potency, suggesting a possible halogen bond or favorable electronic interaction within the active site.[19]
-
Compound 1a vs. 1b/1e: The N-benzyl group (R¹) appears superior to smaller alkyl or H substituents, indicating the importance of a larger lipophilic group for occupying a hydrophobic region of the enzyme, a known feature of the AChE active site.[16]
Experimental Protocol for Biological Evaluation: In Vitro AChE Inhibition Assay
This protocol describes the widely used Ellman's method for quantifying AChE activity, a reliable system for screening potential inhibitors.[15][21]
Objective: To determine the in vitro inhibitory potency (IC₅₀) of synthesized piperidine-thiazole ether compounds against human acetylcholinesterase.
Principle: The assay measures the activity of AChE by monitoring the formation of thiocholine when the enzyme hydrolyzes acetylthiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 412 nm. An inhibitor will reduce the rate of this color formation.
Assay Workflow
Caption: Workflow for the in-vitro AChE inhibition assay.
Materials & Reagents:
-
Human recombinant AChE
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate buffer (100 mM, pH 8.0)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader capable of reading absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of ATCI (15 mM) and DTNB (10 mM) in the assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then dilute further in assay buffer to the final desired concentrations. Ensure the final DMSO concentration in the well is ≤1%.
-
Prepare the working solution of AChE in the assay buffer.
-
-
Assay Execution:
-
In a 96-well plate, add 25 µL of the diluted test compound or vehicle control (buffer with DMSO).
-
Add 125 µL of assay buffer to all wells.
-
Add 50 µL of DTNB solution to all wells.
-
Add 25 µL of the AChE solution to all wells except for the "blank" wells (which receive buffer instead).
-
Pre-incubate the plate at 37 °C for 15 minutes.
-
Initiate the enzymatic reaction by adding 25 µL of the ATCI substrate solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-set to 37 °C.
-
Measure the absorbance at 412 nm every 60 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve (sigmoidal model) to determine the IC₅₀ value.
-
Conclusion and Future Perspectives
The piperidine-thiazole ether scaffold represents a strategically designed molecular framework with significant potential in drug discovery. By capitalizing on the well-established benefits of its constituent parts—the pharmacokinetic advantages of piperidine, the versatile pharmacophoric nature of thiazole, and the stable, interactive properties of the ether linker—researchers have a robust platform for developing novel therapeutics.
Future work in this area should focus on:
-
Expanding Chemical Diversity: Synthesizing broader libraries with diverse substitutions at all key positions to build comprehensive SAR models.
-
Exploring Chirality: Investigating the impact of stereochemistry within the piperidine ring to enhance potency and selectivity.[5]
-
Investigating New Therapeutic Targets: While AChE inhibition is a promising avenue, the scaffold's properties make it suitable for screening against a wide range of other targets, including kinases, GPCRs, and various enzymes implicated in cancer and infectious diseases.[22][23]
-
Pharmacokinetic Profiling: Advancing lead compounds through in vitro ADME assays and in vivo pharmacokinetic studies to validate their drug-like properties.
By pursuing these avenues, the full potential of the piperidine-thiazole ether scaffold can be unlocked, paving the way for the discovery of new and effective medicines.
References
- Siddiqui, R., Akhtar, S., Saify, Z. S., & Haider, S. (2018). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Pakistan Journal of Pharmaceutical Sciences, 31(5).
- Life Chemicals. (2023). Scaffolds and Scaffold-based Compounds. Screening Libraries.
-
Antonenko, T. S., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
- BYJU'S. Williamson Ether Synthesis reaction.
- Chemistry Steps. (2022). The Williamson Ether Synthesis.
-
Al-Ostoot, F. H., et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8031. [Link]
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
-
Wang, D., et al. (2020). Design, Synthesis, and Structure–Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease. Molecules, 25(18), 4265. [Link]
- Toche, R. B., & Deshmukh, S. U. (2018). Synthesis and Characterization of Novel Thiazole Substituted Pyridine and Piperidine Imidazole. International Journal of Chemical and Physical Sciences, 7.
-
Peng, X. J., et al. (2023). Design, synthesis, and fungicidal activities of novel piperazine thiazole derivatives containing oxime ether or oxime ester moieties. Pest Management Science, 79(5), 1977-1986. [Link]
- Wikipedia. (n.d.). Williamson ether synthesis.
-
Yurttaş, L., Kaplancıklı, Z. A., & Özkay, Y. (2013). Design, synthesis and evaluation of new thiazole-piperazines as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(5), 1040-1047. [Link]
- Drug Design Org. (2005).
-
Shi, J., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Synthesis, 55(15), 2371-2390. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (2023). Application of Chiral Piperidine Scaffolds in Drug Design.
-
Glavaš, M., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Molecules, 27(18), 5851. [Link]
- Chemistry LibreTexts. (2023). Williamson Ether Synthesis.
- Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
-
Mahmoud, H. K., et al. (2024). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 14(37), 27072-27088. [Link]
- Salem, M. E., et al. (2024). Synthesis of novel scaffolds based on bis-thiazole linked to piperazine core as new hybrid molecules.
- Antonenko, T. S., et al. (2023).
- Raj, S., & Singh, S. (2024). A Review of Synthesis, Antioxidant and Antimicrobial Activities of New Thiazole Derivatives. Journal of Applied Pharmaceutical Science and Research, 7(1), 1-10.
- Mahmoud, H. K., et al. (2024). Synthesis of novel scaffolds based on bis-thiazole linked to piperazine core as new hybrid molecules.
-
Yücel, N. T., et al. (2021). Synthesis and Antinociceptive Effect of Some Thiazole-Piperazine Derivatives: Involvement of Opioidergic System in the Activity. Molecules, 26(11), 3350. [Link]
- ResearchGate. (2025). Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review.
- Singh, S. P., & Kumar, A. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 213-228.
-
Dahiya, R., & Pathak, D. (2022). Pharmacological Significance of Synthetic Bioactive Thiazole Derivatives. Current Bioactive Compounds, 18(5), e250522205218. [Link]
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Methodological & Application
Synthesis of 4-[(2-thiazolyloxy)methyl]piperidine Derivatives: A Detailed Guide for Researchers
Introduction
The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. Among these, molecules incorporating both piperidine and thiazole moieties have garnered significant interest due to their prevalence in a wide array of biologically active compounds. The 4-[(2-thiazolyloxy)methyl]piperidine scaffold, in particular, represents a promising structural motif for the development of new therapeutic agents. The piperidine ring, a common feature in many alkaloids and pharmaceuticals, often imparts favorable pharmacokinetic properties, while the thiazole ring is a key component in numerous drugs with diverse pharmacological activities.[1] This application note provides a comprehensive guide for the synthesis of 4-[(2-thiazolyloxy)methyl]piperidine derivatives, intended for researchers and scientists in the field of drug discovery and development. We will explore two robust synthetic strategies, providing detailed protocols and expert insights to facilitate their successful implementation in the laboratory.
Strategic Approaches to Synthesis
The core of synthesizing 4-[(2-thiazolyloxy)methyl]piperidine derivatives lies in the formation of the ether linkage between the piperidine and thiazole rings. Two classical and highly effective methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction. The choice between these two pathways will often depend on the availability of starting materials and the desired reaction conditions.
Method 1: The Williamson Ether Synthesis
The Williamson ether synthesis is a straightforward and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an organohalide.[2][3][4][5] In the context of our target molecule, this involves the reaction of the alkoxide of 4-(hydroxymethyl)piperidine with a 2-halothiazole.
Causality of Experimental Choices:
-
Substrate Selection: The use of a primary alcohol (4-(hydroxymethyl)piperidine) and a heteroaromatic halide (2-halothiazole) is ideal for the SN2 mechanism, minimizing the potential for competing elimination reactions.[4]
-
Base Selection: A strong base, such as sodium hydride (NaH), is required to deprotonate the alcohol of 4-(hydroxymethyl)piperidine to form the nucleophilic alkoxide.
-
Solvent: Anhydrous polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are preferred as they effectively solvate the cation of the alkoxide without interfering with the nucleophile.
Workflow for Williamson Ether Synthesis
Caption: Workflow for the Williamson Ether Synthesis of 4-[(2-thiazolyloxy)methyl]piperidine derivatives.
Method 2: The Mitsunobu Reaction
The Mitsunobu reaction provides an alternative and often milder route for the formation of ethers from a primary or secondary alcohol and a nucleophile with a pKa of less than 15.[6][7] This reaction proceeds with an inversion of stereochemistry at the alcohol carbon, although this is not a factor for the achiral 4-(hydroxymethyl)piperidine. The key reagents are a phosphine, typically triphenylphosphine (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6]
Causality of Experimental Choices:
-
Nucleophile: 2-Hydroxythiazole serves as the acidic nucleophile in this reaction.
-
Activating Agents: The combination of PPh3 and DEAD (or DIAD) activates the alcohol, converting the hydroxyl group into a good leaving group.[7]
-
Solvent: Anhydrous THF is a common solvent for the Mitsunobu reaction as it is inert to the reaction conditions and effectively dissolves the reagents.
Workflow for the Mitsunobu Reaction
Caption: Workflow for the Mitsunobu Reaction for synthesizing 4-[(2-thiazolyloxy)methyl]piperidine derivatives.
Data Summary
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Key Reactants | 4-(hydroxymethyl)piperidine, 2-halothiazole, Strong Base (e.g., NaH) | 4-(hydroxymethyl)piperidine, 2-hydroxythiazole, PPh3, DEAD/DIAD |
| Reaction Type | SN2 | Redox-Condensation |
| Key Intermediates | Alkoxide | Phosphonium salt |
| Typical Solvents | DMF, THF | THF, Dichloromethane |
| Reaction Temperature | Room temperature to elevated temperatures | 0 °C to room temperature |
| Advantages | Cost-effective reagents, simple procedure. | Mild reaction conditions, high functional group tolerance. |
| Disadvantages | Requires a strong base, may have side reactions with sensitive functional groups. | Stoichiometric amounts of byproducts (triphenylphosphine oxide, hydrazine derivative) that can complicate purification. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-4-(hydroxymethyl)piperidine (Starting Material)
This protocol describes the synthesis of the piperidine starting material, which is common to both subsequent etherification methods. The Boc protecting group is used to prevent side reactions at the piperidine nitrogen.
Materials:
-
Ethyl 4-piperidinecarboxylate
-
Di-tert-butyl dicarbonate (Boc)2O
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na2SO4)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flasks
-
Separatory funnel
-
Rotary evaporator
Procedure:
Step 1: N-Boc Protection of Ethyl 4-piperidinecarboxylate
-
Dissolve ethyl 4-piperidinecarboxylate (1.0 eq) in a mixture of DCM and saturated aqueous NaHCO3 solution (1:1 v/v).
-
To the stirred solution, add (Boc)2O (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture vigorously for 12-16 hours.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to obtain N-Boc-ethyl 4-piperidinecarboxylate as a crude product, which can be used in the next step without further purification.
Step 2: Reduction to N-Boc-4-(hydroxymethyl)piperidine
-
To a stirred suspension of LiAlH4 (1.5 eq) in anhydrous THF at 0 °C, add a solution of N-Boc-ethyl 4-piperidinecarboxylate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH4 in grams.
-
Stir the resulting mixture for 30 minutes, then filter through a pad of Celite®.
-
Wash the filter cake with THF.
-
Concentrate the filtrate under reduced pressure to yield N-Boc-4-(hydroxymethyl)piperidine as a colorless oil or white solid.
Protocol 2: Williamson Ether Synthesis of N-Boc-4-[(2-thiazolyloxy)methyl]piperidine
Materials:
-
N-Boc-4-(hydroxymethyl)piperidine
-
2-Bromothiazole or 2-chlorothiazole
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Wash NaH (1.5 eq) with anhydrous hexanes to remove the mineral oil and suspend the NaH in anhydrous DMF.
-
To the stirred suspension of NaH in DMF at 0 °C, add a solution of N-Boc-4-(hydroxymethyl)piperidine (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add 2-bromothiazole (1.2 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
Cool the reaction to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the mixture with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to afford N-Boc-4-[(2-thiazolyloxy)methyl]piperidine.
Protocol 3: Mitsunobu Reaction for the Synthesis of N-Boc-4-[(2-thiazolyloxy)methyl]piperidine
Materials:
-
N-Boc-4-(hydroxymethyl)piperidine
-
2-Hydroxythiazole
-
Triphenylphosphine (PPh3)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Dissolve N-Boc-4-(hydroxymethyl)piperidine (1.0 eq), 2-hydroxythiazole (1.2 eq), and PPh3 (1.5 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
To the cooled, stirred solution, add DEAD or DIAD (1.5 eq) dropwise over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/EtOAc gradient) to separate the product from triphenylphosphine oxide and the hydrazine byproduct, yielding N-Boc-4-[(2-thiazolyloxy)methyl]piperidine.
Conclusion
The synthesis of 4-[(2-thiazolyloxy)methyl]piperidine derivatives can be effectively achieved through either the Williamson ether synthesis or the Mitsunobu reaction. The choice of method will depend on the specific substrate and the desired reaction conditions. The protocols provided herein offer a detailed and practical guide for the synthesis of this important chemical scaffold. By understanding the underlying principles and carefully following the experimental procedures, researchers can confidently produce these valuable compounds for further investigation in their drug discovery programs.
References
-
Siddiqui, R., et al. (2017). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. ResearchGate. [Link]
-
Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, November 28). Williamson ether synthesis. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Dembinski, R. (2004). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Current Organic Chemistry, 8(16), 1593-1613. [Link]
-
Wikipedia. (2023, December 12). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]
- Kürti, L., & Czakó, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
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- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
Reductive amination conditions for 4-substituted piperidines
Application Note: Optimizing Reductive Amination for Sterically Demanding 4-Substituted Piperidines
Executive Summary
The 4-substituted piperidine moiety is a privileged pharmacophore in medicinal chemistry, serving as a core scaffold in numerous GPCR ligands (e.g., opioids, antipsychotics, antihistamines). However, the functionalization of the secondary amine nitrogen via reductive amination is frequently complicated by steric hindrance, particularly when coupling with cyclic ketones or bulky aldehydes. This guide details optimized protocols for coupling 4-substituted piperidines, moving beyond standard textbook conditions to address the specific conformational and electronic challenges of this scaffold.
Strategic Analysis: The "Why" Behind the Protocol
The Steric & Conformational Challenge
Unlike simple secondary amines (e.g., diethylamine), 4-substituted piperidines exist in a dynamic chair conformation. The substituent at C4 typically adopts an equatorial position to minimize 1,3-diaxial interactions (
-
The Problem: When the piperidine nitrogen attacks a carbonyl, the resulting hemiaminal and subsequent iminium ion encounter significant steric compression, especially if the electrophile (ketone) is also hindered.
-
The Consequence: The equilibrium between the Hemiaminal
Iminium Ion is often unfavorable. Since the hydride reagent reduces the iminium species, a low concentration of this intermediate leads to stalled reactions or direct reduction of the ketone (byproduct).
Reagent Selection Strategy
-
Sodium Triacetoxyborohydride (STAB): The "Gold Standard" for direct reductive amination (DRA). It is mild enough to not reduce ketones significantly but active enough to reduce iminium ions.[1]
-
Titanium(IV) Isopropoxide [Ti(OiPr)
]: The "Activator." For difficult cases (e.g., 4-phenylpiperidine + cyclohexanone), STAB often fails. Ti(OiPr) acts as a Lewis acid to activate the carbonyl and a water scavenger to drive the equilibrium toward the imine/enamine.
Visualizing the Mechanism
The following diagram illustrates the divergent pathways and the critical role of acid catalysis/Lewis acid activation in driving the reaction toward the amine product rather than the alcohol byproduct.
Figure 1: Mechanistic pathway of reductive amination showing the critical "Iminium Gateway." Acid/Lewis Acid additives are essential to push the Hemiaminal
Detailed Experimental Protocols
Method A: The Standard Protocol (STAB)
Best for: Aldehydes and unhindered ketones (e.g., acetone, cyclohexanone) reacting with 4-alkyl piperidines.
Materials:
-
4-Substituted Piperidine (1.0 equiv)
-
Carbonyl Compound (1.1–1.2 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)
-
Acetic Acid (AcOH) (1.0–2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) (Preferred) or THF.[2] Avoid MeOH with STAB.
Protocol:
-
Preparation: In a dry vial, dissolve the 4-substituted piperidine (1.0 mmol) and the ketone (1.1 mmol) in anhydrous DCE (4 mL).
-
Acidification: Add Glacial Acetic Acid (1–2 mmol). Note: If the piperidine is a HCl salt, add 1 equiv of TEA instead of AcOH to buffer the system, or rely on the HCl salt itself.
-
Reagent Addition: Add STAB (1.5 mmol) in a single portion. The reaction may bubble slightly.
-
Incubation: Stir at room temperature for 2–16 hours.
-
Self-Validation: Monitor by LCMS. Look for the disappearance of the piperidine mass. If the imine intermediate persists, the reduction is too slow; add more STAB.
-
-
Quench: Add saturated aqueous NaHCO
(5 mL) and stir vigorously for 15 minutes to quench excess hydride. -
Workup: Extract with DCM (3 x 5 mL). Wash combined organics with brine, dry over Na
SO , and concentrate.
Method B: The "Titanium Sledgehammer" (Ti(OiPr) )
Best for: Sterically hindered ketones (e.g., acetophenones, substituted cyclohexanones) or electron-deficient piperidines.
Materials:
-
Sodium Borohydride (NaBH
) (Solid) -
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
Protocol:
-
Complexation (Critical Step): In a dry flask under Argon, mix the 4-substituted piperidine (1.0 mmol) and ketone (1.1 mmol). Add Ti(OiPr)
(1.25–1.5 mmol) neat.-
Note: If solids are present, add a minimal amount of THF to ensure mixing.
-
-
Activation: Stir this mixture for 4–12 hours at room temperature (or 50°C for extremely hindered cases).
-
Why? This forms the titanium-amine complex and shifts the equilibrium by chemically sequestering water.
-
-
Dilution: Dilute the viscous mixture with absolute EtOH (3 mL).
-
Reduction: Cool to 0°C. Add NaBH
(1.5 mmol) carefully. The reaction is exothermic. Stir for 2 hours while warming to room temperature. -
The "Mattson" Workup (Crucial):
-
Add 1 mL of water to quench. A white sticky precipitate (TiO
) will form. -
Optimization: To prevent the "sticky mess," add 2M NaOH or aqueous ammonia instead of pure water. This creates a granular precipitate that filters easily.
-
Filter through a Celite pad. Wash the pad with DCM.
-
-
Purification: The filtrate contains the product. Concentrate and purify via column chromatography.
Reagent Selection Guide
Use the following table to select the appropriate reducing system based on your specific substrates.
| Variable | Condition A (STAB) | Condition B (Ti(OiPr) | Condition C (NaCNBH |
| Primary Utility | General purpose, mild, one-pot.[1][5] | Sterically hindered / Unreactive ketones. | Low pH requirements / Acid stable. |
| Solvent | DCE, DCM, THF.[2][6] | Neat (Step 1) | MeOH. |
| pH Range | Weakly Acidic (AcOH). | Neutral | Acidic (pH 3–5). |
| Water Tolerance | Low (decomposes reagent). | Zero (Step 1 must be dry). | High. |
| Toxicity | Low (Boric acid byproduct). | Low (TiO | High (HCN / Cyanide byproduct). |
| Key Advantage | No pre-formation of imine needed.[7] | Forces imine formation via dehydration. | Stable; can run very slow reactions. |
Troubleshooting & Optimization Logic
Decision Tree for Method Selection
Figure 2: Decision matrix for selecting the optimal reductive amination protocol.
Common Failure Modes
-
Direct Reduction of Ketone:
-
Cause: Iminium formation is slower than the reduction of the carbonyl.[8]
-
Solution: Switch to Method B (Titanium). The Ti-complex forms before the reducing agent is added, eliminating the competition.
-
-
Incomplete Conversion (Stalled Imine):
-
Cause: The imine is formed but sterically blocked from hydride attack.
-
Solution: Use a smaller reducing agent (NaCNBH
) or increase temperature during the reduction phase.
-
-
Piperidine Salt Insolubility:
-
Cause: Piperidine HCl salts are often insoluble in DCE.
-
Solution: Add 1.0 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to free-base the amine in situ.
-
References
-
Abdel-Magid, A. F. , Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[2][9] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][4][6][10][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[2][11][12][13] The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Mattson, R. J. , Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[4][5][14] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[3][4][14][15] The Journal of Organic Chemistry, 55(8), 2552–2554.[3][4] [Link]
-
Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination.[3][4][14] Journal of the Chemical Society, Perkin Transactions 1, (14), 1845. [Link]
-
Gribble, G. W. (1998). Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Chemical Society Reviews, 27(6), 395-404. [Link]
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Application Notes and Protocols for the Preparation of Piperidine-Thiazole Hybrid Libraries
Introduction: The Strategic Value of Piperidine-Thiazole Hybrids in Modern Drug Discovery
In the landscape of medicinal chemistry, the strategic combination of privileged scaffolds into novel hybrid molecules is a cornerstone of modern drug discovery. The piperidine moiety, a ubiquitous saturated heterocycle found in numerous natural products and FDA-approved drugs, is prized for its ability to confer favorable pharmacokinetic properties, such as improved solubility and metabolic stability, and to serve as a versatile scaffold for exploring chemical space in three dimensions[1][2]. Complementing this, the thiazole ring is an aromatic heterocycle that is a key structural component in a wide array of pharmacologically active compounds, including antimicrobial, anti-inflammatory, and anticancer agents.[1][3][4]. The fusion of these two pharmacophores into piperidine-thiazole hybrids has yielded compounds with significant therapeutic potential, demonstrating the power of molecular hybridization to unlock novel biological activities and intellectual property space.[3][5].
This comprehensive guide provides a detailed, field-proven methodology for the synthesis of piperidine-thiazole hybrid libraries. Moving beyond a simple recitation of steps, this document elucidates the underlying chemical principles and offers expert insights into critical experimental parameters, empowering researchers to confidently and successfully generate diverse libraries for high-throughput screening and lead optimization campaigns.
Synthetic Strategy: A Robust Two-Step Approach to Piperidine-Thiazole Hybrids
The construction of the target piperidine-thiazole hybrid library is efficiently achieved through a robust and versatile two-step synthetic sequence. The strategy hinges on the classic Hantzsch thiazole synthesis, a reliable cyclocondensation reaction.[6].
The overall workflow is depicted below:
Caption: Overall workflow for the two-step synthesis of piperidine-thiazole hybrids.
Step 1: Synthesis of the Piperidinyl Thiourea Intermediate. This initial step involves the nucleophilic addition of a protected 4-aminopiperidine derivative to an aryl isothiocyanate. The use of a Boc-protected piperidine is a strategic choice to prevent unwanted side reactions at the piperidine nitrogen, ensuring the chemoselective formation of the desired thiourea.
Step 2: Hantzsch Thiazole Synthesis. The cornerstone of this methodology, the Hantzsch synthesis, involves the cyclocondensation of the piperidinyl thiourea with a substituted α-bromoacetophenone. This reaction is known for its efficiency and high yields in forming the 2-aminothiazole core.[6]. The selection of diverse α-bromoacetophenones is the primary driver for generating a library of analogs with varied substitution patterns on the thiazole ring.
Experimental Protocols
Protocol 1: Synthesis of N-(1-Boc-piperidin-4-yl)-N'-phenylthiourea
This protocol details the synthesis of a key intermediate, a Boc-protected piperidinyl thiourea.
Rationale: The reaction between an amine and an isothiocyanate is a highly efficient method for the formation of thioureas. The use of a non-polar aprotic solvent like dichloromethane (DCM) facilitates the reaction while allowing for easy work-up. The reaction proceeds readily at room temperature, making it a practical and energy-efficient transformation.
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| N-Boc-4-aminopiperidine | 200.28 | 1.0 g | 5.0 mmol |
| Phenyl isothiocyanate | 135.19 | 0.67 mL | 5.5 mmol |
| Dichloromethane (DCM) | - | 20 mL | - |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-4-aminopiperidine (1.0 g, 5.0 mmol).
-
Dissolve the starting material in 20 mL of dichloromethane.
-
Slowly add phenyl isothiocyanate (0.67 mL, 5.5 mmol) to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting crude solid can be purified by trituration with cold diethyl ether or recrystallization from ethanol to afford the pure N-(1-Boc-piperidin-4-yl)-N'-phenylthiourea as a white solid.
Protocol 2: Synthesis of a Representative α-Bromoacetophenone (2-bromo-1-(4-fluorophenyl)ethanone)
This protocol describes the α-bromination of an acetophenone derivative, a common precursor for the Hantzsch synthesis.
Rationale: The α-bromination of ketones is a fundamental transformation in organic synthesis. The use of copper(II) bromide is advantageous as it is a solid reagent that is easier to handle than liquid bromine and often leads to cleaner reactions with higher yields. Ethyl acetate is a suitable solvent for this transformation.
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| 4'-Fluoroacetophenone | 138.14 | 1.38 g | 10.0 mmol |
| Copper(II) Bromide | 223.35 | 4.47 g | 20.0 mmol |
| Ethyl Acetate | - | 30 mL | - |
| Chloroform | - | 20 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add 4'-fluoroacetophenone (1.38 g, 10.0 mmol) and copper(II) bromide (4.47 g, 20.0 mmol).
-
Add a solvent mixture of ethyl acetate (30 mL) and chloroform (20 mL).
-
Heat the mixture to reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by TLC.
-
After cooling to room temperature, filter the mixture through a pad of celite to remove the copper salts.
-
Wash the filter cake with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-bromo-1-(4-fluorophenyl)ethanone, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel.
Protocol 3: Hantzsch Thiazole Synthesis of a Piperidine-Thiazole Hybrid
This protocol details the final cyclocondensation step to form the target hybrid molecule.
Rationale: The Hantzsch thiazole synthesis is a robust method for the formation of the thiazole ring. The reaction involves the nucleophilic attack of the sulfur atom of the thiourea onto the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration.[6]. Ethanol is a commonly used solvent that facilitates the dissolution of the reactants and the subsequent cyclization. The reaction is typically carried out at reflux to ensure a reasonable reaction rate.
Caption: Simplified mechanism of the Hantzsch thiazole synthesis.
| Reagent/Material | Molecular Weight ( g/mol ) | Amount | Moles |
| N-(1-Boc-piperidin-4-yl)-N'-phenylthiourea | 335.46 | 1.68 g | 5.0 mmol |
| 2-bromo-1-(4-fluorophenyl)ethanone | 217.04 | 1.09 g | 5.0 mmol |
| Ethanol | - | 25 mL | - |
Procedure:
-
In a 50 mL round-bottom flask, dissolve N-(1-Boc-piperidin-4-yl)-N'-phenylthiourea (1.68 g, 5.0 mmol) in 25 mL of ethanol.
-
Add 2-bromo-1-(4-fluorophenyl)ethanone (1.09 g, 5.0 mmol) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) with stirring.
-
Monitor the reaction by TLC until the starting materials are consumed (typically 4-8 hours).
-
After cooling, the hydrobromide salt of the product may precipitate. To obtain the free base, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Further purification can be achieved by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.[7][8].
Purification and Characterization
Purification:
-
Column Chromatography: This is the most common method for purifying the final piperidine-thiazole hybrids. A silica gel stationary phase is typically used with a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate). A gradient elution, gradually increasing the polarity of the mobile phase, is often effective in separating the desired product from any impurities.[7][8][9].
-
Recrystallization: For solid products, recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or ethyl acetate) can be a highly effective method for obtaining high-purity material.[7].
Characterization:
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. Expect to see characteristic signals for the aromatic protons of the thiazole and phenyl rings, the protons of the piperidine ring, and the Boc protecting group.[10][11].
-
¹³C NMR: Shows the signals for all unique carbon atoms in the molecule, confirming the carbon skeleton.
-
-
Mass Spectrometry (MS):
-
Electrospray Ionization (ESI): Provides the molecular weight of the compound, typically observed as the [M+H]⁺ ion, confirming the successful formation of the target hybrid.[12].
-
-
High-Performance Liquid Chromatography (HPLC):
-
Used to assess the purity of the final compounds. A high-purity compound will show a single major peak in the chromatogram.[8].
-
Conclusion
The synthetic strategy and detailed protocols outlined in this application note provide a clear and reliable pathway for the preparation of diverse piperidine-thiazole hybrid libraries. By understanding the rationale behind each step and employing the described purification and characterization techniques, researchers can efficiently generate high-quality compound collections for biological evaluation. The inherent modularity of this approach, allowing for variation in both the piperidine precursor and the α-bromoacetophenone, makes it a powerful tool in the quest for novel therapeutic agents.
References
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Al-Ostath, A. et al. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Journal of Drug Delivery and Therapeutics, 11(1), 143-155. [Link]
-
PubChem. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide. [Link]
- Google Patents. (2014).
-
Safari, J., & Sadeghi, M. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(35), 21677-21700. [Link]
-
Rao, C. V. et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 181-184. [Link]
-
Rammurthy, B. et al. (2015). A New and Versatile One-Pot Strategy to synthesize alpha-Bromoketones from Secondary Alcohols Using Ammonium Bromide and Oxone. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Preparation of 2-bromo-1-(4-(substituted sulfonyl)piperazin-1-yl)ethanone (4a-c). [Link]
-
Goswami, S. V. et al. (2012). An efficient one-pot multi-component synthesis of highly functionalized piperidines. Heterocyclic Communications, 18(5-6), 245-248. [Link]
-
Tungen, J. E. et al. (2017). Piperidinyl thiazole isoxazolines: A new series of highly potent, slowly reversible FAAH inhibitors with analgesic properties. PLOS ONE, 12(4), e0175282. [Link]
-
Miller, S. C. et al. (2013). Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. Journal of the American Chemical Society, 135(37), 13809-13817. [Link]
-
ResearchGate. (n.d.). Fungicidal activity of piperidinyl-thiazoles at 100 mg L −1 in vivo. [Link]
-
Mushtaq, M. et al. (2018). Synthesis, characterization and analgesic studies of novel thiazole derivatives of 4-piperidone. Latin American Journal of Pharmacy, 37(1), 108-115. [Link]
-
Sharma, P. et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega, 8(41), 37881–37903. [Link]
-
Amin, K. M. et al. (2021). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 14(1), 102890. [Link]
-
Bakulina, O. et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(3), 1398. [Link]
-
El Azab, I. H. et al. (2021). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. Molecules, 26(11), 3103. [Link]
-
Sci-Hub. (n.d.). Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity. [Link]
-
ResearchGate. (2025). Native Chemical Ligation of Thioamide-Containing Peptides: Development and Application to the Synthesis of Labeled α-Synuclein for Misfolding Studies. [Link]
-
Berardi, F. et al. (2004). Synthesis and quantitative structure-activity relationships of N-(1-benzylpiperidin-4-yl)phenylacetamides and related analogues as potent and selective sigma1 receptor ligands. Journal of Medicinal Chemistry, 47(11), 2308-2317. [Link]
- Google Patents. (2005).
-
Liu, J. et al. (2013). One-Pot Chemoenzymatic Multicomponent Synthesis of Thiazole Derivatives. Molecules, 18(11), 13293-13303. [Link]
-
Kim, S. et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3849-3852. [Link]
-
Szaefer, H. et al. (2017). Simultaneous determination of individual isothiocyanates in plant samples by HPLC-DAD-MS following SPE and derivatization with N-acetyl-L-cysteine. Journal of Chromatography B, 1052, 60-68. [Link]
-
ResearchGate. (n.d.). ¹H NMR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a). [Link]
-
Nefzi, A. et al. (2023). Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. Molecules, 28(24), 8049. [Link]
-
de Paula, J. A. S. et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry, 32(15), 1269-1278. [Link]
-
Pothuri, V. V. (2018). An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. Asian Journal of Chemistry, 30(4), 883-886. [Link]
- Google Patents. (1995).
-
Li, Z. Y. et al. (2014). A One-Pot Approach to Pyridyl Isothiocyanates from Amines. Molecules, 19(9), 14046-14054. [Link]
-
White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
-
ResearchGate. (2025). Synthesis and NMR Spectroscopic Characterization of 1 H -1,2,3-Triazoles. [Link]
-
Organic Chemistry Portal. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. [Link]
-
Dias, M. et al. (2007). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 11(5), 416-448. [Link]
- Google Patents. (2012). CN102731369A - Synthesis method for N-substituted-4-piperidone.
-
ResearchGate. (n.d.). Isothiocyanate chemistry. (a) Isothiocyanate reacting with primary amine. (b) Isothiocyanate reacting with thiol. [Link]
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- 12. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategic Solvent Selection for Piperidine Ether Synthesis
Executive Summary
The synthesis of piperidine ethers—critical pharmacophores in GPCR ligands, kinase inhibitors, and antihistamines—presents a classic "Solubility vs. Workup" paradox. Traditional methods rely on high-boiling dipolar aprotic solvents (DMF, DMSO, NMP) to dissolve polar piperidinium salts and stabilize anionic transition states. However, these solvents complicate downstream processing due to high boiling points and water miscibility, often leading to product loss during aqueous extraction.
This guide provides a modernized framework for solvent selection, pivoting from legacy protocols toward Green Chemistry alternatives (CPME, 2-MeTHF, Cyrene™) and Phase Transfer Catalysis (PTC) . These methodologies offer superior process mass intensity (PMI) and simplified isolation without compromising yield.
Mechanistic Drivers in Solvent Selection
The optimal solvent is dictated by the specific reaction mechanism employed to form the C–O bond.
A. Williamson Ether Synthesis (SN2)[1][2][3]
-
Mechanism: Nucleophilic attack of a piperidinyl alkoxide on an alkyl halide.
-
Solvent Requirement: Must solvate the cation (Na+, K+) to leave the alkoxide "naked" and reactive.
-
Legacy Approach: DMF or DMSO.[1] Drawback: Difficult removal; potential for dimethylamine impurities (from DMF decomposition).
-
Modern Approach: CPME (Cyclopentyl Methyl Ether) or 2-MeTHF .[2] These form azeotropes with water, allowing for easy drying and recycling.[3]
B. Nucleophilic Aromatic Substitution (SNAr)[6]
-
Mechanism: Addition-elimination of a piperidine alcohol onto an electron-deficient aryl halide.
-
Solvent Requirement: High dielectric constant to stabilize the Meisenheimer complex intermediate. High boiling point often required for activation energy.
-
Legacy Approach: NMP or DMAc. Drawback: Reprotoxic (NMP); severe regulatory restrictions (REACH).
-
Modern Approach: Cyrene™ (dihydrolevoglucosenone) or DMSO/Water mixtures.
C. Mitsunobu Reaction[7][8][9][10]
-
Mechanism: Stereoselective dehydration using Phosphine/Azodicarboxylate.[4]
-
Solvent Requirement: Must dissolve non-polar reagents (PPh3, DIAD) while accommodating the polar alcohol.
-
Legacy Approach: THF. Drawback: Peroxide formation; difficult to dry completely on scale.
-
Modern Approach: 2-MeTHF or Toluene .
Decision Matrix: Solvent Selection
The following diagram illustrates the logical flow for selecting the appropriate solvent system based on substrate class and reaction type.
Figure 1: Decision tree for solvent selection based on electrophile type and reaction mechanism.
Comparative Solvent Data
| Solvent | Boiling Point (°C) | Water Solubility ( g/100g ) | Azeotrope with Water?[2][3][5] | Key Advantage | Key Limitation |
| DMF | 153 | Miscible | No | Universal solubility | Difficult workup; decomposition. |
| THF | 66 | Miscible | Yes (64°C) | Standard for Mitsunobu | Peroxides; low boiling point. |
| CPME | 106 | 1.1 (Low) | Yes (83°C) | Hydrophobic; clean phase cuts. | Higher cost than Toluene. |
| 2-MeTHF | 80 | 14.0 (Mod) | Yes (71°C) | Biogenic; higher T than THF. | Can ring-open in strong acid. |
| Cyrene™ | 227 | Miscible | No | Non-toxic dipolar aprotic. | Unstable with strong bases >100°C. |
Experimental Protocols
Protocol A: Green Williamson Synthesis using CPME
Best for: Alkylation of 4-hydroxypiperidine or N-Boc-4-hydroxypiperidine.
Rationale: CPME (Cyclopentyl Methyl Ether) allows for a high-temperature reaction (106°C) to drive kinetics while enabling a "one-pot" water separation during workup due to its hydrophobicity.
Materials:
-
N-Boc-4-hydroxypiperidine (1.0 equiv)
-
Alkyl Bromide (1.2 equiv)
-
Potassium tert-butoxide (KOtBu) (1.5 equiv) or NaH (60% dispersion)
-
Solvent: CPME (anhydrous)[2]
Step-by-Step:
-
Setup: Charge a reaction flask with N-Boc-4-hydroxypiperidine and CPME (5 mL/g).
-
Deprotonation: Cool to 0°C. Add KOtBu portion-wise. (Note: CPME is stable to strong bases). Stir for 30 min.
-
Addition: Add the alkyl bromide dropwise.
-
Reaction: Warm to reflux (106°C) and stir for 4–12 hours. Monitor by TLC/LCMS.
-
Workup (The CPME Advantage):
-
Isolation: Concentrate the CPME layer under reduced pressure. (Note: Residual water is removed azeotropically during concentration).
Protocol B: SNAr Etherification in Cyrene™
Best for: Reacting 4-hydroxypiperidine with fluoronitrobenzene or chloropyridines.
Rationale: Cyrene™ replaces NMP/DMF.[7] It is a cellulose-derived chiral dipolar aprotic solvent.
Materials:
-
4-Hydroxypiperidine (1.0 equiv)
-
4-Fluoronitrobenzene (1.1 equiv)
-
Base: Cs2CO3 (2.0 equiv)
Step-by-Step:
-
Mixing: Dissolve the piperidine and aryl fluoride in Cyrene™ (3 mL/g).
-
Base Addition: Add Cs2CO3.
-
Heating: Heat to 60–80°C. Caution: Do not exceed 100°C with strong inorganic bases in Cyrene for prolonged periods to avoid solvent degradation.
-
Workup:
-
Add water (5x reaction volume) to the reaction mixture.
-
Add Ethyl Acetate (EtOAc) or 2-MeTHF for extraction.
-
Cyrene is water-miscible and will wash away into the aqueous layer, leaving the product in the organic phase.
-
-
Purification: Dry organic phase (MgSO4) and concentrate.
Protocol C: Phase Transfer Catalysis (PTC)
Best for: Scale-up of simple alkyl ethers.
Materials:
-
Substrate (1.0 equiv)
-
Alkyl Halide (1.5 equiv)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (5 mol%)
-
Solvent: Toluene (3 vol)
-
Base: 50% NaOH (aq) (2 vol)
Step-by-Step:
-
Biphasic Setup: Dissolve substrate and alkyl halide in Toluene.
-
Catalyst: Add TBAB.
-
Initiation: Add 50% NaOH solution. The mixture will be biphasic.
-
Reaction: Heat to 60°C with vigorous stirring (critical for PTC).
-
Workup: Stop stirring. Layers separate instantly. Discard the lower aqueous caustic layer. Wash toluene with water.
Visualization: CPME Workup Efficiency
The following diagram contrasts the workflow of a traditional DMF workup versus the streamlined CPME process.
Figure 2: Comparison of unit operations between DMF and CPME workflows. Note the elimination of back-extraction steps in the CPME route.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Williamson) | Moisture in solvent/base.[6] | Use 2-MeTHF or CPME and distill off 10% volume (azeotropic dry) before adding reagents. |
| Elimination Product (Alkene) | Base too strong/Temperature too high. | Switch from NaH to Cs2CO3; lower temperature; use primary alkyl halides only. |
| Emulsions (Workup) | Piperidine amphiphilicity. | Filter the biphasic mixture through Celite; add brine; switch to CPME (hydrophobic). |
| Incomplete SNAr | Poor solubility of Cs2CO3. | Add 5% water to the DMSO/Cyrene reaction (Interfacial mechanism) or use micronized base. |
References
-
Williamson Ether Synthesis Mechanism & Solvent Effects. Master Organic Chemistry. Available at: [Link]
-
Cyclopentyl Methyl Ether (CPME) Properties and Green Chemistry. Common Organic Chemistry. Available at: [Link]
-
Mitsunobu Reaction: Solvent Effects on Esterification Rate. Griffith University Research Online. Available at: [Link]
-
Phase Transfer Catalysis in Etherification. PTC Organics. Available at: [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 5. Cyclopentyl methyl ether - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. air.unimi.it [air.unimi.it]
Troubleshooting & Optimization
Preventing side reactions in piperidine N-functionalization
Status: Operational | Tier: 3 (Senior Scientific Support) Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Preventing Side Reactions in Piperidine N-Functionalization
Welcome to the Piperidine Functionalization Response Team
You are likely here because your piperidine scaffold—a critical pharmacophore in over 70 FDA-approved drugs—is behaving unpredictably. Whether you are facing quaternary ammonium salt formation, catalyst poisoning during arylation, or regioselectivity issues, this guide synthesizes our field data into actionable protocols.
We do not provide generic "textbook" advice. Below are the specific failure modes we see in high-throughput screening (HTS) and medicinal chemistry campaigns, along with the self-validating protocols to fix them.
Module 1: The "Double-Alkylation" Trap (N-Alkylation)
User Issue: "I am trying to mono-alkylate piperidine with an alkyl halide, but I keep isolating the quaternary ammonium salt or a mixture of products."
Technical Diagnosis:
Direct alkylation via
Protocol A: The Reductive Amination Switch (Recommended)
Instead of fighting kinetics with stoichiometry, change the mechanism. Reductive amination avoids the quaternary salt pathway entirely because the intermediate iminium ion cannot react further until reduced.
The System:
-
Reagent: Sodium Triacetoxyborohydride (STAB) -
.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Why: Unlike
, STAB is mild and does not reduce aldehydes/ketones rapidly, allowing the equilibrium to favor the iminium species before reduction occurs [1].
Step-by-Step Workflow:
-
Stoichiometry: Mix Piperidine (1.0 equiv) and Aldehyde/Ketone (1.1 equiv) in DCE (1,2-Dichloroethane) or THF.
-
Acid Catalyst: Add Acetic Acid (1.0 equiv). Crucial: This protonates the intermediate carbinolamine to drive water loss and iminium formation.
-
Reduction: Add
(1.4 equiv) in one portion. -
Time: Stir at RT for 2–4 hours.
-
Quench: Saturated
.
Data Comparison: Reducing Agents
| Reagent | Selectivity | Risk of Side Reactions | Recommended Use |
| Low | High (Reduces aldehyde to alcohol) | Only if imine is pre-formed | |
| Medium | High (Toxic Cyanide byproduct) | Old protocols; avoid if possible | |
| High | Low (Self-limiting) | Standard for Piperidines |
Module 2: Catalyst Death & Beta-Elimination (N-Arylation)
User Issue: "My Buchwald-Hartwig reaction failed. I see starting material and a de-halogenated arene, but no product."
Technical Diagnosis:
Piperidines are secondary amines with
If you see de-halogenated arene, your catalyst performed
Protocol B: The "Bulky Ligand" Solution
You must accelerate the rate of reductive elimination. We utilize RuPhos or BrettPhos precatalysts. These bulky, electron-rich biaryl phosphine ligands sterically crowd the Pd center, forcing the product off the metal (Reductive Elimination) before the slower
The System:
-
Catalyst: RuPhos Pd G4 (Third/Fourth Generation Precatalyst).
-
Base:
(Weak base) or NaOtBu (Strong base). -
Solvent: Toluene or Dioxane (anhydrous).
Step-by-Step Workflow:
-
Purge: Flame-dry vial, cycle Argon/Vacuum 3x.
-
Load: Add Aryl Halide (1.0 equiv), Piperidine (1.2 equiv), and Base (
, 2.0 equiv). -
Catalyst: Add RuPhos Pd G4 (1–2 mol%). Note: Do not use Pd(OAc)2 + Ligand separately if G4 precatalyst is available; G4 ensures precise 1:1 active species generation.
-
Heat: 80°C for 2–12 hours.
Visualizing the Failure Point:
Caption: The kinetic competition in the Pd-cycle. Bulky ligands (RuPhos) favor the Green path; poor ligands allow the Red path.
Module 3: Steric Hindrance (2,2,6,6-Tetramethylpiperidine)
User Issue: "I cannot functionalize 2,6-disubstituted piperidines. The nitrogen is too hindered."
Technical Diagnosis:
Standard
Protocol C: The Oxidative Coupling (Chan-Lam)
When Palladium fails due to sterics, Copper often succeeds via a radical/oxidative mechanism. The Chan-Lam coupling uses Aryl Boronic Acids instead of Halides and operates at room temperature under air [3].[2]
The System:
-
Catalyst:
(1.0 equiv - stoichiometric is often required for hindered substrates). -
Oxidant: Atmospheric Oxygen (
balloon). -
Ligand: Pyridine or
(2.0 equiv).
Step-by-Step Workflow:
-
Mix Aryl Boronic Acid (2.0 equiv) and Hindered Piperidine (1.0 equiv) in DCM.
-
Add
(1.0 equiv) and Pyridine (2.0 equiv). -
Add 4Å Molecular Sieves (Critical for moisture control).
-
Stir vigorously open to air (or under
balloon) at RT for 24h.
Troubleshooting FAQs (Ticket Log)
Q: My reductive amination turned into a black tar.
-
A: You likely used an aldehyde that is unstable (e.g., polymerizes). Fix: Pre-mix the amine and aldehyde in MeOH at 0°C for 30 mins to form the imine before adding the reducing agent. If using STAB, ensure the solvent is dry; water hydrolyzes STAB rapidly.
Q: I am getting regioselectivity issues on a piperidine with a 4-OH group.
-
A: N-alkylation is generally faster than O-alkylation, but under basic conditions (NaH), O-alkylation competes. Fix: Use the Reductive Amination protocol (Protocol A). It is strictly chemoselective for Nitrogen; the hydroxyl group will not participate.
Q: Can I use Pd/C and Hydrogen for N-alkylation?
-
A: Yes, via catalytic hydrogenation with an aldehyde. However, if your piperidine has a benzyl protecting group or a halogen elsewhere, Pd/C will cleave them. Protocol A (STAB) is safer for complex scaffolds.
Decision Matrix: Choose Your Protocol
Caption: Strategic decision tree for selecting the correct N-functionalization pathway.
References
-
Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.
-
Evans, D. A., Katz, J. L., & West, T. R. (1998). "Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine." Tetrahedron Letters, 39(19), 2937–2940.
Sources
Technical Support Center: Purification of Polar Piperidine Derivatives
Welcome to the technical support center for the purification of polar piperidine derivatives. As fundamental scaffolds in medicinal chemistry, piperidines are ubiquitous in pharmaceuticals and natural alkaloids. However, their inherent polarity and basicity often introduce significant challenges during purification.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve high purity for your target compounds.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems encountered during the purification of polar piperidine derivatives.
Question 1: My piperidine derivative is showing significant peak tailing during silica gel column chromatography. What is causing this and how can I fix it?
Answer:
Peak tailing is a classic and frequent issue when purifying basic compounds like piperidine derivatives on standard silica gel.[2] The root cause lies in the strong interaction between the basic nitrogen atom of the piperidine ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[2] This interaction leads to a non-ideal equilibrium, causing some molecules to lag behind the main band, resulting in broad, tailing peaks and poor separation.
Visualizing the Problem:
Caption: Mechanism of peak tailing on silica gel.
Troubleshooting Steps:
-
Mobile Phase Modification (The Quick Fix): The most common and immediate solution is to add a basic modifier to your eluent. This additive competes with your piperidine derivative for binding to the acidic silanol sites, effectively masking them and allowing your compound to elute more symmetrically.[2]
-
Triethylamine (TEA): This is the most widely used additive. Start with a concentration of 0.1-1% (v/v) in your mobile phase (e.g., ethyl acetate/hexanes).[2]
-
Ammonia: A solution of 7N ammonia in methanol (typically adding 1-2% of this stock solution to your mobile phase) can be highly effective for very basic compounds.[2]
-
-
Stationary Phase Modification (A Better, More Reproducible Solution):
-
Alumina (Basic or Neutral): Switching from silica to alumina is an excellent strategy for purifying basic compounds. Alumina's surface is less acidic, leading to significantly reduced tailing.[2]
-
Amine-Deactivated Silica: Using a pre-treated silica gel where the silanol groups are masked can provide more consistent and reproducible results.[2]
-
-
Reverse-Phase Chromatography: For moderately polar piperidine derivatives, reverse-phase chromatography (e.g., on a C18 column) is a powerful alternative. Adding an acidic modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or formic acid, will protonate the piperidine's nitrogen. This ensures a single, positively charged species that often exhibits improved peak shape.[2]
Question 2: I'm trying to purify my polar piperidine derivative, but it either comes out in the void volume on a C18 column or won't move off the baseline on a silica column. What should I do?
Answer:
This is a classic problem for highly polar molecules and indicates you are operating at the extremes of traditional chromatography methods. Your compound is too polar for effective retention by reversed-phase (RP) chromatography and too polar to be eluted by common normal-phase (NP) solvents.[3][4] The ideal solution here is Hydrophilic Interaction Liquid Chromatography (HILIC) .
HILIC is a chromatographic technique that uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[5][6] In HILIC, a water-enriched layer forms on the surface of the stationary phase. Polar analytes, like your piperidine derivative, partition into this layer and are retained. Elution is achieved by increasing the concentration of the aqueous component.[5]
Experimental Workflow: HILIC Method Development
Caption: General workflow for HILIC purification.
Protocol 1: General Method for HILIC Purification [7]
-
Column Selection: Start with a bare silica, amide, or diol-bonded column.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, adjust pH to 3.5 with Formic Acid.
-
Mobile Phase B (Organic): Acetonitrile.
-
-
Sample Preparation: Dissolve the crude compound in the initial mobile phase mixture (e.g., 95:5 Acetonitrile:Aqueous). If solubility is low, use a minimal amount of a slightly stronger solvent (e.g., 90:10 Acetonitrile:Aqueous).
-
Gradient Elution (Illustrative):
-
Initial Conditions: Hold at 95% B for 2 minutes.
-
Gradient: Linearly decrease from 95% B to 50% B over 15-20 minutes.
-
Wash & Re-equilibration: Decrease to 5% B, hold for 2 minutes, then return to 95% B and hold for 5-7 minutes to re-equilibrate the column.
-
-
Fraction Analysis: Analyze collected fractions by TLC or LC-MS to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Question 3: My purified piperidine derivative is a solid, but it "oils out" during recrystallization instead of forming crystals. How can I fix this?
Answer:
"Oiling out" occurs when a compound separates from the solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of your compound (or a eutectic mixture of your compound and impurities).[7]
Troubleshooting Steps:
-
Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Let it cool more slowly.[7]
-
Lower the Crystallization Temperature: Try to induce crystallization at a lower temperature. After dissolving the compound in the minimum amount of hot solvent, let it cool slowly to room temperature, and then place it in a refrigerator or freezer.
-
Change the Solvent System:
-
Use a Lower-Boiling Solvent: If possible, choose a solvent with a lower boiling point. This reduces the temperature at which the solution is saturated.
-
Try a Solvent/Anti-Solvent System: Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent or "anti-solvent" (in which it is insoluble but is miscible with the good solvent) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.[8]
-
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure crystalline material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.
Question 4: I have low recovery of my piperidine derivative after silica gel chromatography. Where did my compound go?
Answer:
Low recovery on silica gel is a common and frustrating problem when dealing with basic compounds. There are several likely culprits:
-
Irreversible Binding to Silica: The strong acid-base interaction discussed in Question 1 can, in some cases, lead to irreversible adsorption of your compound onto the silica gel.[2] If your compound is particularly basic, a portion of it may never elute.
-
Solution: As before, add a basic modifier like triethylamine to the eluent or switch to a less acidic stationary phase like alumina.[2]
-
-
Column Overloading: Loading too much crude material onto the column can exceed its separation capacity. This leads to broad bands that overlap, forcing you to discard mixed fractions, which lowers your isolated yield.
-
Solution: A general rule of thumb is to use a silica-to-crude material ratio of at least 30:1 by weight, and potentially higher (50:1 to 100:1) for difficult separations.[2]
-
-
Compound Instability on Silica: Silica gel is acidic and can cause decomposition of sensitive compounds. Your piperidine derivative might be degrading during the purification process.
-
Solution: To check for instability, spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or streaking that wasn't there initially, your compound is likely unstable on silica. Minimize the time the compound spends on the column by using a faster flow rate (flash chromatography) and consider non-chromatographic methods like recrystallization or acid-base extraction if instability is confirmed.[9]
-
Frequently Asked Questions (FAQs)
FAQ 1: What is the best "first pass" or bulk purification method for a crude reaction mixture containing a polar piperidine derivative?
For initial, large-scale cleanup, acid-base extraction is often the most effective and efficient method.[2] This technique leverages the basicity of the piperidine nitrogen to separate it from neutral or acidic impurities.
Protocol 2: General Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). The basic piperidine derivative will be protonated to form a water-soluble salt and move into the aqueous phase, while neutral and acidic impurities remain in the organic layer.
-
Phase Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the lower aqueous layer into a clean flask. For best results, repeat the extraction of the organic layer with fresh 1 M HCl.
-
Basification: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 2 M NaOH or solid K₂CO₃) with stirring until the solution is strongly basic (pH > 12). The protonated piperidine will be deprotonated back to its free base, causing it to precipitate or form an oily layer.
-
Final Extraction: Extract the basified aqueous solution multiple times with a fresh organic solvent (e.g., dichloromethane).
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified piperidine derivative.
FAQ 2: How do I choose the right purification technique?
The optimal purification strategy depends on the scale, the properties of your compound, and the nature of the impurities.[8]
Decision Tree for Purification Method Selection
Sources
- 1. longdom.org [longdom.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. welch-us.com [welch-us.com]
- 4. biotage.com [biotage.com]
- 5. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 6. biocompare.com [biocompare.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatography [chem.rochester.edu]
Executive Summary: The "Williamson" Misnomer in Heterocycles
Technical Support Center: Thiazole Ether Synthesis & Functionalization
Topic: Troubleshooting Williamson Ether Synthesis &
Welcome to the technical support hub. If you are here, you are likely facing one of three failures: regiochemical scrambling (N- vs. O-alkylation), no reaction (inert electrophiles), or decomposition (ring opening).[1][2]
In thiazole chemistry, "Williamson Ether Synthesis" is a colloquial umbrella covering two distinct mechanistic pathways. You must first identify which pathway matches your substrate to select the correct troubleshooting protocol.
| Scenario | Substrates | Mechanism | Primary Challenge |
| Type A | Thiazole-OH + Alkyl Halide | Regioselectivity: Tautomerism favors N-alkylation (lactam) over O-alkylation (ether).[1][2] | |
| Type B | Thiazole-X + Alcohol | Reactivity: Thiazoles are electron-rich; they resist nucleophilic attack unless activated.[1][2] |
Module 1: Type A (Thiazole-OH Nucleophiles)
Issue: "I am trying to O-alkylate 2-hydroxythiazole, but I am getting the N-alkylated thiazolone (lactam)."
The Root Cause: Tautomeric Equilibrium
2-Hydroxythiazoles exist in a tautomeric equilibrium with 2-thiazolones (lactams).[1] The amide-like resonance of the lactam is thermodynamically more stable than the imine-like structure of the O-ether. Under standard Williamson conditions (NaH/DMF or K2CO3/Acetone), the reaction is under thermodynamic control , heavily favoring N-alkylation.[1][2]
The Solution: Kinetic Control & Hard-Soft Acid-Base (HSAB) Theory
To force O-alkylation, you must utilize the "Hard" nature of the oxygen nucleophile and trap it before it tautomerizes.[1]
Protocol: Silver-Mediated O-Alkylation (The "Silver Bullet") This method exploits the affinity of the "soft" thiazole nitrogen for silver, blocking the N-site and allowing the "hard" oxygen to react.
-
Reagents: 2-Hydroxythiazole (1.0 eq), Alkyl Halide (1.2 eq), Ag₂CO₃ (1.5 eq) .
-
Solvent: Non-polar, non-coordinating solvent (Benzene, Toluene, or DCM).[1][2] Avoid DMF/DMSO as they solvate cations and promote thermodynamic N-alkylation.[1][2]
-
Procedure:
Alternative Strategy: O-Protection If Ag-salts are too expensive or ineffective, convert the -OH to a chloro group (using POCl₃), then perform a Type B reaction (see below) using the alcohol as the nucleophile.[1]
Visualizing the Selectivity Logic
Caption: Decision tree for alkylation. Standard bases favor N-alkylation (Red path); Silver salts sequester Nitrogen to favor O-alkylation (Green path).[1][2]
Module 2: Type B (Thiazole-Halide Electrophiles)
Issue: "My alcohol is not displacing the chlorine on 2-chlorothiazole."
The Root Cause: Electron Density
Unlike 2-chloropyridine, 2-chlorothiazole is less electrophilic because the sulfur atom donates electron density into the ring, deactivating it toward nucleophilic attack (
The Solution: Enhancing Nucleophilicity & Leaving Group Ability
Step 1: The Base & Solvent Switch You cannot rely on equilibrium deprotonation. You must generate the "naked" alkoxide.
-
Base: Use NaH (Sodium Hydride) to irreversibly generate the alkoxide.
-
Solvent: DMF or DMSO . These polar aprotic solvents solvate the cation (Na+), leaving the alkoxide anion "naked" and highly reactive.
Step 2: Cation Tuning (The Sodium Effect) Counter-intuitively, for certain 2-chlorothiazoles, Sodium (Na+) salts react faster than Potassium (K+) salts .[1][2]
-
Mechanism:[2][7][8][9][10][11] Na+ can coordinate with the thiazole nitrogen and the leaving group (Cl), stabilizing the Meisenheimer-like transition state. K+ is too large for this specific chelation geometry [2].[2]
Protocol:
-
Activation: Dissolve Alcohol (1.2 eq) in anhydrous DMF (0.5 M).
-
Deprotonation: Add NaH (60% dispersion, 1.3 eq) at 0°C. Stir 30 min until H₂ evolution ceases.
-
Addition: Add 2-chlorothiazole (1.0 eq) dropwise.
-
Reaction: Heat to 80–100°C. (Monitor by TLC; if sluggish, add 10 mol% 15-crown-5 if using Na+ is not working, or switch to Cs2CO3).
Critical Check: If the reaction is still dead, your thiazole ring is too electron-rich.[2] You must introduce an Electron Withdrawing Group (EWG) like -NO₂ or -CN at the C5 position, or switch to Buchwald-Hartwig Cross-Coupling (Pd-catalysis).[1][2]
Module 3: Stability & Side Reactions (The C2 Trap)
Issue: "My reaction mixture turned into black tar."
The Root Cause: C2-Proton Acidity
If your thiazole is unsubstituted at the C2 position (or if you are alkylating a side chain), be warned: The C2 proton is acidic (pKa ~29) [1]. Strong bases (n-BuLi, LDA, and even NaH under forcing conditions) can deprotonate C2.[1][2] The resulting carbanion is unstable and can lead to:
-
Ring Opening: The thiolate anion forms, destroying the aromatic system.[2]
-
Polymerization: The C2-anion attacks another thiazole molecule.[2]
Prevention Strategy
-
Avoid Organolithiums: Never use BuLi for Williamson synthesis on thiazoles unless you specifically intend to lithiate C2.[2]
-
Base Selection: Stick to alkoxides (NaOEt, KOtBu) or Carbonates (Cs₂CO₃).[1][2] They are generally not strong enough to deprotonate C2 rapidly at moderate temperatures.[2]
Summary of Troubleshooting Logic
| Symptom | Diagnosis | Corrective Action |
| Product is N-alkylated (Lactam) | Thermodynamic control dominating.[1][2] | Switch to Ag₂CO₃ in Toluene (Type A).[1][2] |
| No Reaction (Type B) | Nucleophile too weak / Ring too rich.[1][2] | Use NaH/DMF (create naked anion).[1][2] Heat to 100°C. |
| Low Yield (Type B) | Poor Leaving Group.[1][2] | Change -Cl to -Br or -NO₂ (Nitro is a superior LG in |
| Tarry/Black Mixture | C2-H deprotonation / Decomposition.[1][2] | Lower temp.[2][9][12] Ensure base is not >pKa 30.[2] Exclude O₂. |
References
-
Acidity of Thiazoles: Bordwell, F. G.; Satish, A. V.[1][2] "Acidities of C2 hydrogen atoms in thiazolium cations and reactivities of their conjugate bases." Journal of the American Chemical Society, 1991 , 113(26), 9831–9837.[1][2] Link[1]
-
C
: Bosco, M. et al. "Kinetic and Mechanistic Studies of the Reactions between 2-Nitrothiazole and Nucleophiles."[2] Journal of the Chemical Society, Perkin Transactions 2, 1991 .[2] Link -
Regioselectivity (Analogous Systems): "Regioselective N-alkylation of the 1H-indazole scaffold." Beilstein Journal of Organic Chemistry, 2021 , 17, 1860–1870.[1][2] Link
-
General Williamson Methodology: "The Williamson Ether Synthesis." Master Organic Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Unlocking regioselective meta-alkylation with epoxides and oxetanes via dynamic kinetic catalyst control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Kinetic and mechanistic studies of the reactions between 2-nitrothiazole, 2-nitrobenzothiazole and some nucleophiles - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. learninglink.oup.com [learninglink.oup.com]
- 10. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 11. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Validation & Comparative
Comprehensive 1H NMR Analysis: 4-[(2-thiazolyloxy)methyl]piperidine
Executive Summary & Application Scope
This guide details the structural validation of 4-[(2-thiazolyloxy)methyl]piperidine using 1H NMR spectroscopy. This specific scaffold—a piperidine ring linked via a methylene ether to a 2-thiazole—is a critical pharmacophore in medicinal chemistry, often serving as a fragment for PPAR agonists, metabolic enzyme inhibitors, and GPCR ligands.
The Core Analytical Challenge: The synthesis of 2-alkoxythiazoles involves a nucleophilic aromatic substitution that competes with a thermodynamically favorable rearrangement to N-alkylthiazol-2-ones . Standard HPLC often fails to distinguish these regioisomers due to identical molecular weights and similar polarities. 1H NMR is the definitive method for distinguishing the desired O-alkyl ether from the N-alkyl byproduct.
Structural Assignments & Atom Mapping
To ensure precise assignment, we utilize a numbering scheme that correlates the piperidine conformation with the aromatic thiazole system.
Visualization: Structural Connectivity
Figure 1: Structural segmentation of 4-[(2-thiazolyloxy)methyl]piperidine highlighting the three distinct magnetic environments.
Experimental Protocol (Self-Validating)
Objective: Obtain a high-resolution spectrum capable of resolving the methylene doublet and thiazole coupling constants.
Materials & Methods[1][2][3][4][5][6][7][8][9]
-
Solvent: Chloroform-d (
, 99.8% D) + 0.03% TMS.-
Why:
minimizes H-bonding broadening on the piperidine amine compared to DMSO- , allowing for clearer resolution of the ring multiplets.
-
-
Concentration: 10-15 mg sample in 0.6 mL solvent.
-
Instrument Parameters:
-
Frequency: 400 MHz or higher (essential to resolve H-4/H-5 thiazole coupling).
-
Pulse Angle: 30°.
-
Relaxation Delay (
): 2.0 seconds (ensure relaxation of aromatic protons). -
Scans (
): 16-32.
-
Step-by-Step Workflow
-
Preparation: Dissolve the free base in
. If the sample is an HCl salt, perform a "shake-out" (partition between and aq. ) directly in the tube or use DMSO- to avoid solubility issues. -
Shimming: Focus on the TMS signal; linewidth must be <0.5 Hz.
-
Acquisition: Acquire spectrum.
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) before Fourier Transform. Phasing must be precise to accurately integrate the thiazole doublets.
Spectral Analysis & Data Comparison
A. The Target Molecule: 4-[(2-thiazolyloxy)methyl]piperidine
The spectrum is defined by three zones: the deshielded aromatic zone, the mid-field ether linkage, and the shielded aliphatic region.
Table 1: Representative 1H NMR Data (
| Position | Type | Shift ( | Multiplicity | Integration | Structural Insight | |
| Thiazole H-4' | Ar-H | 7.18 | Doublet (d) | 3.6 | 1H | Characteristic aromatic thiazole; deshielded by N. |
| Thiazole H-5' | Ar-H | 6.74 | Doublet (d) | 3.6 | 1H | Characteristic aromatic thiazole; shielded by S/O resonance. |
| Linker (H-α) | 4.22 | Doublet (d) | 6.4 | 2H | Critical Proof of Connectivity. Coupled to Pip-H4. | |
| Pip H-2/6 (eq) | Aliph | 3.12 | Multiplet (dt) | 12.5, 3.0 | 2H | Deshielded |
| Pip H-2/6 (ax) | Aliph | 2.65 | Multiplet (td) | 12.5, 2.5 | 2H | Shielded |
| Pip H-4 | Methine | 1.95 | Multiplet (m) | - | 1H | Bridgehead proton; couples to Linker doublet. |
| Pip H-3/5 | Aliph | 1.80 / 1.35 | Multiplets | - | 4H | Ring methylene envelope. |
| NH | Amine | 1.8 - 2.5 | Broad Singlet | - | 1H | Variable position; exchanges with |
B. Comparative Analysis: Distinguishing Impurities
The most common failure mode in this synthesis is the formation of the N-alkylated isomer (thiazolone derivative) or the presence of unreacted alcohol precursor .
Table 2: Diagnostic Comparison of Shifts
| Feature | Target (O-Ether) | Alternative 1: N-Alkyl Isomer | Alternative 2: Alcohol Precursor |
| Thiazole H-4/H-5 | Distinct Doublets ( | Shifted Upfield ( | N/A (Absent) |
| Aromaticity | Aromatic (Sharp signals) | Non-aromatic "diene-like" character | N/A |
| Linker ( | |||
| Mechanism | Kinetic Product (Nucleophilic Sub.) | Thermodynamic Product (Rearrangement) | Starting Material |
Technical Note: The rearrangement of 2-alkoxythiazoles to N-alkylthiazol-2-ones is thermally driven. If your NMR shows a mix of the "Target" and "N-Alkyl" signals, your reaction temperature was likely too high, or the workup involved excessive heating.
Decision Logic for Verification
Use this logic flow to interpret your spectrum and validate the product identity.
Figure 2: Logic gate for distinguishing the target ether from the thermodynamic rearrangement byproduct.
References
-
Spectral Database for Organic Compounds (SDBS). SDBS No. 1658 (Piperidine) & Thiazole Derivatives. National Institute of Advanced Industrial Science and Technology (AIST). [Link]
-
Potts, K. T., et al. "Mesoionic compounds. Rearrangement of 2-alkoxythiazoles to N-alkylthiazolin-2-ones." Journal of Organic Chemistry, 1962. [Link]
-
Hinchliffe, A. "NMR Chemical Shifts of Thiazoles: A DFT Study." Journal of Molecular Structure, 2002. (Validating theoretical shifts for 2-substituted thiazoles). [Link]
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010. [Link]
Technical Guide: LC-MS/MS Fragmentation Dynamics of Thiazole-Piperidine Analogs
Executive Summary
This guide provides an in-depth comparative analysis of the mass spectral behavior of thiazole-piperidine hybrids—a scaffold increasingly prevalent in kinase inhibitors, anticholinesterase agents, and synthetic opioids. Unlike generic spectral libraries, this document focuses on the mechanistic causality of fragmentation, distinguishing between charge-driven piperidine cleavage and charge-remote thiazole scission. It is designed to assist analytical chemists and medicinal chemists in structural elucidation, metabolite identification, and distinguishing isobaric isomers.
Structural Context & Pharmacophore Significance
Thiazole-piperidine analogs combine two distinct electronic environments:
-
The Piperidine Ring: A saturated, varying basicity (
) heterocycle prone to protonation and -cleavage. -
The Thiazole Ring: An aromatic, electron-deficient (
) system containing sulfur, offering characteristic isotopic signatures ( ) and stability against low-energy collisions.
Key Application Areas:
-
Oncology: CDK/GSK-3 inhibitors often utilize the thiazole-piperidine linkage to occupy the ATP-binding pocket.
-
Neuroscience: Acetylcholinesterase (AChE) inhibitors where the piperidine mimics the choline moiety.
-
Forensics: Fentanyl analogs often feature modified piperidine rings linked to aromatic systems.
Mechanistic Fragmentation Analysis
Charge Localization Theory
In Electrospray Ionization (ESI) positive mode (
-
Primary Event: Cleavage of the linker (amide/ether/sulfonamide) connecting the two rings.
-
Secondary Event: Charge-proximal fragmentation of the piperidine ring (Ring Opening).
-
Tertiary Event: Charge-remote fragmentation of the thiazole ring (requiring higher Collision Energy).
Piperidine Ring Fragmentation Pathways
The piperidine moiety typically undergoes
-
Diagnostic Loss: Neutral loss of alkene fragments (
, 28 Da) or propene ( , 42 Da) from the ring. -
Characteristic Ions: Unsubstituted piperidine yields a dominant ion at
84 . Substituted piperidines often yield 70, 98, or 112 depending on the alkyl chain length. -
Mechanism: The radical site initiated at the nitrogen triggers
-scission, opening the ring to form an acyclic iminium ion.
Thiazole Ring Fragmentation Pathways
The thiazole ring is aromatic and resilient. Fragmentation is often observed only at high collision energies (CE > 35 eV).
-
Diagnostic Loss: Loss of HCN (27 Da) and CS (44 Da) .
-
C-S Bond Fission: The weakest bond in the thiazole ring is often the C-S bond. Cleavage here leads to ring opening and loss of sulfur-containing fragments.
-
Isotope Pattern: The presence of sulfur provides a diagnostic
peak at approximately 4.4% relative abundance to the peak, aiding in elemental composition confirmation before MS/MS analysis.
Comparative Analysis: Experimental Variables
The following table contrasts the spectral quality and information content obtained under different experimental conditions.
| Parameter | Condition A: Low Collision Energy (10-20 eV) | Condition B: High Collision Energy (35-50 eV) | Recommendation |
| Target Info | Precursor stability, Adduct confirmation | Structural elucidation, Core fragmentation | Ramp CE (e.g., 20 ± 10 eV) |
| Linker Stability | Intact (mostly | Cleaved (Linker scission dominant) | Use Low CE for quantification; High CE for ID |
| Piperidine Signal | Minimal fragmentation | Ring opening, | High CE required for isomer differentiation |
| Thiazole Signal | Intact ring | Loss of HCN, CS, ring disassembly | High CE required to confirm thiazole presence |
| Isomer Distinction | Poor (Isobars co-elute) | Excellent (Fingerprint fragment patterns) | Use MS/MS library matching |
Ionization Mode Comparison
-
ESI (+): The gold standard. Excellent sensitivity due to piperidine basicity. Dominant
and . -
APCI (+): Recommended only if the analog is highly lipophilic or lacks the basic piperidine nitrogen (e.g., N-oxide metabolites). Promotes thermal in-source fragmentation.
Visualization of Fragmentation Pathways[2][3][4][5][6]
The following diagram illustrates the hierarchical fragmentation of a generic Thiazole-Piperidine analog (linked via an amide bond).
Caption: Hierarchical fragmentation pathway of Thiazole-Piperidine analogs under ESI-MS/MS conditions.
Experimental Protocol: Self-Validating Workflow
This protocol is designed to minimize in-source fragmentation (ISF) while maximizing structural information.
Sample Preparation
-
Solvent: Dissolve standard in Methanol:Water (50:50). Avoid 100% Acetonitrile during initial dissolution to prevent precipitation of polar salts.
-
Concentration: 1 µg/mL (1 ppm) for Q-TOF/Orbitrap; 100 ng/mL for Triple Quad optimization.
LC-MS Conditions
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18 or Waters BEH C18).
-
Rationale: Provides adequate retention of the polar piperidine moiety compared to C8.
-
-
Mobile Phase:
-
Gradient: 5% B to 95% B over 10 minutes.
-
Source Parameters (ESI):
-
Gas Temp: 300°C (Avoid >350°C to prevent thermal degradation of the thiazole-sulfur bond).
-
Fragmentor Voltage: Optimize (typically 100-135V). Check for ISF: If you see the piperidine fragment in the MS1 scan, lower the voltage.
-
Data Acquisition Strategy (Workflow Diagram)
Caption: Step-by-step LC-MS/MS acquisition workflow for structural characterization.
Troubleshooting & Common Pitfalls
-
Isobaric Interference:
-
Issue: Hydroxylated metabolites (
Da) vs. N-Oxides ( Da). -
Solution: Compare retention times.[3] N-oxides elute earlier (more polar) than hydroxylated carbogenic analogs. In MS/MS, N-oxides often show a characteristic loss of 16 Da (
) or 17 Da ( ), whereas ring hydroxylation is stable or loses water ( , 18 Da).
-
-
Missing Thiazole Fragments:
-
Issue: Spectra dominated entirely by piperidine ions.
-
Solution: The piperidine acts as a "proton sponge." To see the thiazole, you must force fragmentation of the thiazole ring before charge separation occurs. Use in-source CID or extremely high collision energies in the collision cell.
-
References
-
Qin, N., et al. (2020).[4] Investigation of Fragmentation Pathways of Fentanyl Analogues... by ESI-HR-MS/MS. Journal of the American Society for Mass Spectrometry.[4] Retrieved from [Link]
-
Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Royal Society of Chemistry. Mass spectra of thiazoles. Journal of the Chemical Society B. Retrieved from [Link]
-
Interlandi, G., et al. (2023).[5] Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS. MDPI Molecules. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 3. baarslab.wordpress.ncsu.edu [baarslab.wordpress.ncsu.edu]
- 4. Investigation of Fragmentation Pathways of Fentanyl Analogues and Novel Synthetic Opioids by Electron Ionization High-Resolution Mass Spectrometry and Electrospray Ionization High-Resolution Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Piperidine, 4-[(2-thiazolyloxy)methyl]-
This guide provides researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling Piperidine, 4-[(2-thiazolyloxy)methyl]-. Our goal is to foster a culture of safety by providing in-depth, actionable guidance that goes beyond the product itself.
Understanding the Core Hazards: The Piperidine Moiety
Piperidine is a highly flammable, corrosive, and toxic compound.[2][3][4] The primary hazards associated with the piperidine functional group, and therefore presumed for its derivatives, include:
-
High Flammability: Piperidine is a highly flammable liquid and vapor, with a low flash point.[1][5][6] Vapors can form explosive mixtures with air and may travel to a source of ignition and flash back.[4][5]
-
Severe Corrosivity: It causes severe skin burns and eye damage upon contact.[2][3][7][8] Short exposure to even small amounts can cause permanent injury.[1]
-
Acute Toxicity: Piperidine is toxic if it comes into contact with the skin or is inhaled.[2][3][4][8] It can also be harmful if swallowed.[3]
-
Organ Damage: Exposure may lead to damage to the respiratory tract, liver, gastrointestinal tract, and kidneys.[1]
Due to the presence of the piperidine ring, Piperidine, 4-[(2-thiazolyloxy)methyl]- should be handled with extreme care, assuming it exhibits these hazardous properties.
Essential Personal Protective Equipment (PPE)
A multi-layered approach to PPE is critical to ensure complete protection. The following table outlines the minimum required PPE for handling Piperidine, 4-[(2-thiazolyloxy)methyl]-.
| Body Part | Required PPE | Rationale |
| Respiratory | Full-face respirator with organic vapor cartridges | To prevent inhalation of toxic vapors which can cause respiratory tract corrosion.[3] |
| Eyes/Face | Tightly fitting safety goggles and a face shield | To protect against splashes that can cause irreversible eye damage.[7][9] |
| Hands | Heavy-duty, chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact which can lead to severe burns and systemic toxicity.[6][7] |
| Body | Flame-retardant and impervious lab coat or chemical-resistant suit | To protect against skin contact and in the event of a fire.[9] |
| Feet | Closed-toe, chemical-resistant shoes | To protect against spills. |
Step-by-Step Safe Handling Protocol
Adherence to a strict, methodical workflow is paramount for safety.
Preparation and Engineering Controls
-
Designated Area: All work with Piperidine, 4-[(2-thiazolyloxy)methyl]- must be conducted in a designated area within a certified chemical fume hood.[5]
-
Ventilation Check: Ensure the fume hood is functioning correctly before commencing any work.
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and a fire extinguisher suitable for flammable liquids (e.g., CO2, dry chemical, or alcohol-resistant foam) are readily accessible.[3][5]
-
Spill Kit: Have a spill kit containing inert absorbent materials (e.g., sand, diatomaceous earth) readily available.[1][3]
-
Grounding: All equipment used for handling must be properly grounded to prevent static discharge, which could ignite flammable vapors.[4][5]
Handling the Chemical
-
Donning PPE: Put on all required PPE as outlined in the table above before entering the designated handling area.
-
Container Inspection: Before opening, carefully inspect the container for any signs of damage or leaks.
-
Dispensing: Use only non-sparking tools for dispensing.[5] Perform all transfers and manipulations within the fume hood.
-
Container Sealing: Keep the container tightly closed when not in use to minimize the release of flammable and toxic vapors.[3][5]
-
Avoid Incompatibilities: Keep the compound away from acids, bases, strong oxidizing agents, and sources of ignition.[5][6]
Waste Disposal
-
Waste Collection: Collect all waste materials, including contaminated consumables, in a designated, properly labeled, and sealed container.
-
Disposal Protocol: Dispose of the waste through an approved hazardous waste disposal program, following all local, state, and federal regulations.[5][10] Do not dispose of it down the drain.
Decontamination
-
Work Area: Thoroughly decontaminate the work area and any equipment used with an appropriate solvent.
-
Personal Decontamination: After completing work and before leaving the laboratory, remove all PPE carefully to avoid cross-contamination. Wash hands and any exposed skin thoroughly with soap and water.[5]
Emergency Procedures: A Rapid Response Plan
Immediate and correct action during an emergency is critical to minimizing harm.
| Emergency Scenario | Immediate Action |
| Inhalation | Move the affected person to fresh air immediately. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[1][2][5] |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2][7] |
| Eye Contact | Immediately flush the eyes with lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][5] |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][5] |
| Spill | Evacuate the area. Remove all sources of ignition.[5] Contain the spill using an inert absorbent material. Collect the absorbed material using non-sparking tools and place it in a sealed container for disposal. Ventilate the area.[1][3] |
| Fire | In case of a small fire, use a CO2, dry chemical, or alcohol-resistant foam extinguisher. For a large fire, evacuate the area and call for emergency services.[3][5] |
Visualizing the Workflow for Safe Handling
The following diagram illustrates the critical steps and decision points for the safe handling of Piperidine, 4-[(2-thiazolyloxy)methyl]-.
Caption: A flowchart outlining the key stages of safe handling, from preparation to emergency response.
References
-
PIPERIDINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved February 24, 2026, from [Link]
-
Safety Data Sheet: Piperidine - Carl ROTH. (2025, March 31). Retrieved February 24, 2026, from [Link]
-
Piperidine - SAFETY DATA SHEET. (2024, May 7). Retrieved February 24, 2026, from [Link]
-
Safety Data Sheet. (n.d.). Retrieved February 24, 2026, from [Link]
-
Piperidine: Human health tier II assessment. (2016, February 5). Retrieved February 24, 2026, from [Link]
-
SAFETY DATA SHEET. (n.d.). Retrieved February 24, 2026, from [Link]
-
Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. (n.d.). Retrieved February 24, 2026, from [Link]
Sources
- 1. PIPERIDINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. carlroth.com [carlroth.com]
- 8. chemos.de [chemos.de]
- 9. echemi.com [echemi.com]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
